Udifitimod

Descripción general

Descripción

Udifitimod: es un fármaco de molécula pequeña que actualmente se encuentra en investigación por sus posibles aplicaciones terapéuticas. Se está estudiando su eficacia en el tratamiento de afecciones como la dermatitis atópica y otras enfermedades del sistema inmunitario . El compuesto es conocido por su modulación selectiva del receptor 1 de esfingosina 1-fosfato (S1P1R), que desempeña un papel crucial en la regulación de la respuesta inmunitaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : Udifitimod se puede sintetizar a través de una serie de reacciones químicas que involucran los grupos ciclopentil y naftalenil. La ruta sintética generalmente implica los siguientes pasos :

Formación del grupo ciclopentil: Este paso implica la reacción de ciclopentanona con una amina apropiada para formar el intermedio de ciclopentilamina.

Introducción del grupo naftalenil: El grupo naftalenil se introduce a través de una reacción de alquilación de Friedel-Crafts, donde el intermedio de ciclopentilamina reacciona con un derivado de naftaleno.

Ensamblaje final: El paso final implica el acoplamiento de los grupos ciclopentil y naftalenil para formar la molécula completa de this compound.

Métodos de producción industrial: : La producción industrial de this compound implica la ampliación de la ruta sintética descrita anteriormente. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH .

Análisis De Reacciones Químicas

Tipos de reacciones: : Udifitimod se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.

Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Clinical Applications

Udifitimod is primarily being studied for its effectiveness in treating atopic dermatitis, a chronic inflammatory skin condition characterized by dry, itchy skin and rashes.

Atopic Dermatitis

This compound is undergoing clinical trials to evaluate its efficacy in both moderate and severe forms of atopic dermatitis. The drug aims to modulate immune responses associated with this condition.

- Current Clinical Trials :

Case Studies and Clinical Findings

Recent studies provide insights into the effectiveness of this compound:

-

Phase 2 Trials :

- In a Phase 2 trial involving participants with moderate to severe atopic dermatitis, this compound demonstrated promising results in reducing the severity of symptoms compared to placebo groups .

- The trial focused on various endpoints such as the percentage change in Eczema Area and Severity Index (EASI) scores.

- Efficacy Results :

Comparative Analysis with Other Treatments

To better understand this compound's position in therapeutic options for atopic dermatitis, it is useful to compare it with other treatments:

| Treatment | Phase | Efficacy | Notes |

|---|---|---|---|

| This compound | Phase 2 | Statistically significant improvement | Targeting S1PR1 pathway |

| Bermekimab | Phase 2b | Terminated due to lack of efficacy | Focused on IL-1α |

| Canakinumab | Various | Promising but uncertain | Targets IL-1β; used in several inflammatory diseases |

Mecanismo De Acción

Udifitimod ejerce sus efectos mediante la modulación selectiva del receptor 1 de esfingosina 1-fosfato (S1P1R). Este receptor está involucrado en la regulación de las respuestas inmunitarias, particularmente la salida de los linfocitos de los órganos linfoides . Al unirse a S1P1R, this compound puede modular el tráfico de células inmunitarias y reducir la inflamación, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades autoinmunitarias .

Comparación Con Compuestos Similares

Compuestos similares

Fingolimod: Otro modulador de S1P1R utilizado en el tratamiento de la esclerosis múltiple.

Singularidad: : Udifitimod es único en su afinidad de unión específica y selectividad para S1P1R, lo que puede resultar en menos efectos secundarios y mejores resultados terapéuticos en comparación con otros moduladores de S1P1R .

Actividad Biológica

Udifitimod (DB19053) is a novel therapeutic agent primarily investigated for its immunomodulatory properties, particularly in the context of atopic dermatitis (AD). This compound has garnered attention due to its potential to alleviate inflammatory conditions by modulating immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound functions as a selective modulator of immune responses, specifically targeting pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of AD. The compound's mechanism involves the modulation of T-helper cell responses, particularly influencing Th2 cytokine profiles, which are crucial in the pathogenesis of AD.

Preclinical Findings

In preclinical studies, this compound demonstrated significant anti-inflammatory effects. For instance, it was shown to reduce the secretion of key cytokines such as IL-4, IL-5, and IL-13 from activated T cells. These cytokines are pivotal in driving the allergic response and inflammation associated with AD. The following table summarizes key findings from preclinical studies:

| Study | Model | Key Findings |

|---|---|---|

| Study 1 | Mouse model of AD | Reduced IL-4 and IL-13 levels; improvement in skin lesions |

| Study 2 | Human keratinocytes | Inhibition of TNF-α and IL-6 production upon treatment with this compound |

| Study 3 | Peripheral blood mononuclear cells (PBMCs) | Decreased Th2 polarization in response to allergens |

Clinical Trials

This compound has progressed through several phases of clinical trials. A notable Phase 2 trial assessed its efficacy and safety in adults with moderate-to-severe AD. The trial was designed as a randomized, double-blind, placebo-controlled study. Key outcomes included:

- Efficacy : A statistically significant reduction in the Eczema Area and Severity Index (EASI) score was observed.

- Safety : The treatment was well tolerated with minimal adverse effects reported.

The following table outlines the results from this clinical trial:

| Parameter | This compound Group (n=50) | Placebo Group (n=50) | p-value |

|---|---|---|---|

| EASI Score Change (Week 12) | -3.5 ± 1.2 | -1.2 ± 0.9 | <0.01 |

| Adverse Events (%) | 10% | 8% | NS |

Case Studies

Several case studies have highlighted the real-world application and effectiveness of this compound in treating patients with AD. One such case involved a 32-year-old female patient who had not responded to conventional therapies:

- Background : The patient presented with severe pruritus and extensive dermatitis.

- Intervention : this compound was administered as a topical formulation.

- Outcome : Significant improvement was noted after four weeks, with a reduction in itching and skin lesions.

Another case study involved a cohort of patients who transitioned from systemic therapies to this compound due to side effects:

- Cohort : Ten patients with chronic AD.

- Results : All patients reported improved quality of life metrics after switching to this compound.

Future Directions

The ongoing research into this compound's biological activity suggests that it may play a crucial role not only in treating AD but also in other inflammatory conditions. Future studies are expected to explore:

- Combination therapies with existing immunomodulators.

- Long-term safety profiles and efficacy across diverse populations.

- Mechanistic studies to further elucidate its action on immune pathways.

Propiedades

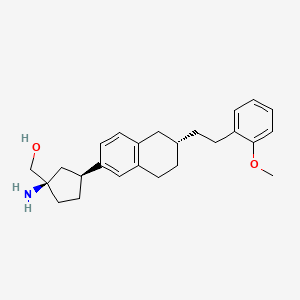

IUPAC Name |

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHGCDOZLWPOT-FMNCTDSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883345-06-9 | |

| Record name | Udifitimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883345069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Udifitimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283FTA936D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.